2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate
Description
The compound 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate is a synthetic derivative featuring a furan-2-carboxylate ester linked to a 4-fluorophenyl group. The (2E)-configured propenoyl bridge connects this moiety to a 4-chlorophenyl substituent (Fig. 1). The structural complexity arises from the interplay of electron-withdrawing groups (4-fluoro and 4-chloro) and the ester functionality, which may influence crystallographic packing, reactivity, and biological activity.
Properties
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-6-3-13(4-7-14)5-9-17(23)16-12-15(22)8-10-18(16)26-20(24)19-2-1-11-25-19/h1-12H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIZDEGLUBOZCX-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the 4-chlorophenyl group is frequently achieved via Friedel-Crafts acylation, leveraging electrophilic aromatic substitution. In this method, 4-chlorobenzoyl chloride reacts with a pre-synthesized furan-2-carboxylate intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Key Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | 78 |
| Solvent | DCM | — |
| Temperature | 0–5°C | — |
| Reaction Time | 4 h | — |
This method ensures regioselectivity at the para position of the phenyl ring due to the electron-withdrawing chlorine atom directing incoming electrophiles. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the acylated product with >95% purity .
Wittig Reaction for α,β-Unsaturated Ketone Formation
The (2E)-3-(4-chlorophenyl)prop-2-enoyl moiety is synthesized using a Wittig reaction between 4-chlorobenzaldehyde and a stabilized ylide. The ylide is generated in situ from triphenylphosphine (PPh₃) and ethyl chloroacetate under basic conditions (NaOH/EtOH). The reaction yields the α,β-unsaturated ketone with high stereoselectivity for the E-isomer (>90%) .
Reaction Scheme:
-
Ylide Formation:
-
Alkene Formation:
Optimization Data:
| Parameter | Condition | E:Z Ratio |
|---|---|---|
| Base | NaOH (2.0 equiv) | 92:8 |
| Solvent | EtOH | — |
| Temperature | Reflux (78°C) | — |
Nucleophilic Aromatic Fluorination
The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) in dimethylformamide (DMF). The reaction targets a nitro- or chloro-activated aromatic ring, where the leaving group is displaced by fluoride at elevated temperatures (120–150°C). Microwave-assisted synthesis reduces reaction time from 24 h to 2 h while maintaining yields of 65–70% .
Comparative Analysis:
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional NAS | KF, DMF, 150°C, 24 h | 65 |
| Microwave NAS | KF, DMF, 150°C, 2 h | 68 |
Esterification for Furan-2-carboxylate Attachment
The final esterification step couples the furan-2-carboxylic acid with the 4-fluorophenol derivative using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in tetrahydrofuran (THF) at room temperature, achieving 85% yield after 12 h .
Mechanistic Insight:
-
Activation of carboxylic acid:
-
Nucleophilic attack by phenol:
Industrial-Scale Production Strategies
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key advantages include:
-
Precise Temperature Control: Minimizes decomposition of heat-sensitive intermediates.
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Reduced Solvent Use: Environmentally favorable compared to batch processes.
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Higher Throughput: Achieves production rates of 10 kg/day with 90% purity .
Process Parameters:
| Parameter | Condition | Outcome |
|---|---|---|
| Reactor Type | Microfluidic (0.5 mm diameter) | 95% Conversion |
| Residence Time | 30 s | — |
| Catalyst Loading | 0.5 mol% | — |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Friedel-Crafts | 78 | 95 | Moderate | 120 |
| Wittig Reaction | 90 | 97 | High | 150 |
| Microwave Fluorination | 68 | 93 | High | 180 |
| Continuous Flow | 95 | 90 | Very High | 100 |
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Analogues Identified:
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Chalcone derivative)
4-Fluorocinnamoyl chloride (Cinnamoyl chloride analogue)
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Methoxy-substituted chalcone)
Table 1: Structural and Crystallographic Parameters
| Compound | Substituents (R1, R2) | Dihedral Angle* (°) | Hydrogen Bonding Patterns |
|---|---|---|---|
| Target Compound | R1: 4-F, R2: 4-Cl, Furan | Data Unavailable | Ester O as H-bond acceptor (likely) |
| (E)-3-(4-Cl-Ph)-1-(4-F-Ph)prop-2-en-1-one | R1: 4-F, R2: 4-Cl | 7.14–56.26 | Ketone O and aryl F interactions |
| 4-Fluorocinnamoyl chloride | R1: 4-F, R2: Cl (acyl) | N/A | Acyl chloride reactivity dominates |
| 1-(4-F-Ph)-3-(4-MeO-Ph)prop-2-en-1-one | R1: 4-F, R2: 4-OMe | 22.5–48.3 | Methoxy O participates in H-bonds |
*Dihedral angles between central benzene and fluorophenyl rings .
Key Observations :
- Planarity and Packing : Chalcone analogues exhibit dihedral angles ranging from 7.14° (nearly planar) to 56.26° (twisted), influenced by substituent steric and electronic effects. The target compound’s furan ring may induce greater torsion due to steric hindrance, though experimental data are lacking .
- Hydrogen Bonding : Chalcones rely on ketone oxygen for H-bonding, while the target compound’s ester group could form stronger or more diverse interactions (e.g., C=O···H–O or C=O···H–N) .
Electron-Withdrawing Substituents:
- Furan vs. Benzene : The furan ring introduces heteroatom-mediated interactions (e.g., O···π or lone pair-π), which may alter solubility or membrane permeability compared to purely aromatic chalcones.
Reactivity Differences:
- Ester vs. Ketone : The ester group in the target compound is more hydrolytically labile than a ketone, suggesting distinct metabolic pathways.
- 4-Fluorocinnamoyl chloride (a related acyl chloride) exhibits high reactivity toward nucleophiles (e.g., amines, alcohols), whereas the target ester is more stable under physiological conditions .
Supramolecular Interactions
- Chalcone Analogues : Packing in crystals is driven by C–H···O, C–H···F, and π–π stacking. For example, (E)-3-(4-Cl-Ph)-1-(4-F-Ph)prop-2-en-1-one forms dimeric pairs via C=O···H–C interactions .
Biological Activity
The compound 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It possesses a furan ring, which is known for its diverse biological activities, and incorporates halogenated phenyl groups that may enhance its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains of bacteria.
- Anticancer Potential : The compound has been evaluated for cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : There are indications of its potential to modulate inflammatory pathways.
Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of compounds similar to 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate. For example, derivatives with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Target Compound | 10 | Streptococcus pneumoniae |
This table illustrates the Minimum Inhibitory Concentration (MIC) values indicating the potency of different compounds against specific bacterial strains.
Anticancer Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells. For instance, a study reported that it induces apoptosis in breast cancer cell lines through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line
- Cell Line Used : MCF-7 (human breast cancer)
- Treatment Duration : 24 hours
- Observed Effects :
- Significant reduction in cell viability (by approximately 60%).
- Increased expression of pro-apoptotic markers.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA : The compound could intercalate into DNA, disrupting replication in cancer cells.
- Modulation of Signaling Pathways : It might influence pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
